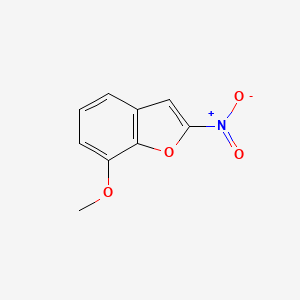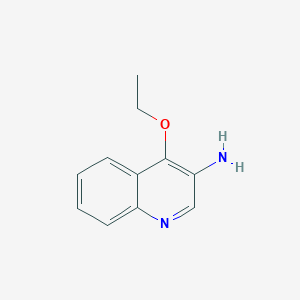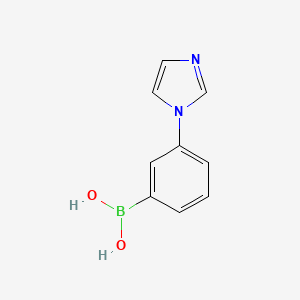
(3-(1H-Imidazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-Imidazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment to the Phenyl Ring: The imidazole moiety is then attached to a phenyl ring through a substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(1H-Imidazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or other electrophiles.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
(3-(1H-Imidazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mécanisme D'action
The mechanism of action of (3-(1H-Imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the imidazole moiety, making it less versatile in biological applications.
(4-(1H-Imidazol-1-yl)phenyl)boronic acid: Similar structure but with the imidazole ring in a different position, which can affect its reactivity and binding properties.
(3-(1H-Imidazol-1-yl)phenyl)boronic ester: An ester derivative that may have different solubility and reactivity profiles.
Uniqueness: (3-(1H-Imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the imidazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H9BN2O2 |
|---|---|
Poids moléculaire |
187.99 g/mol |
Nom IUPAC |
(3-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7,13-14H |
Clé InChI |
VMTAABWUPMGKRY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)N2C=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)
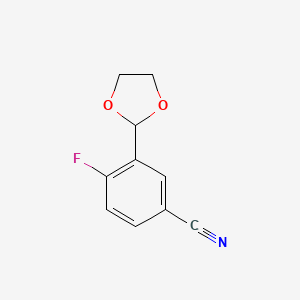



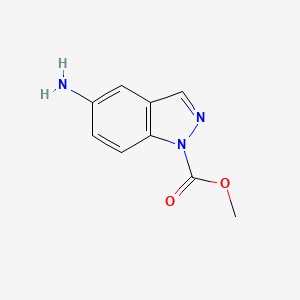

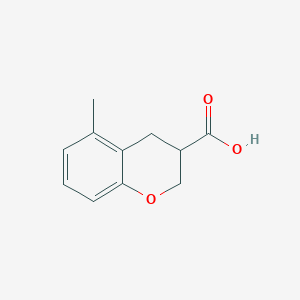

![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)
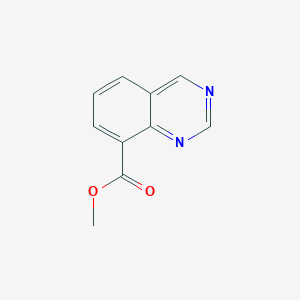
![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)
